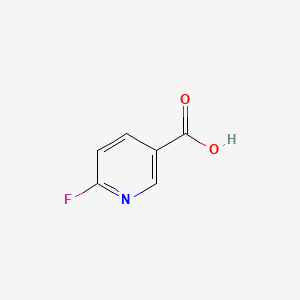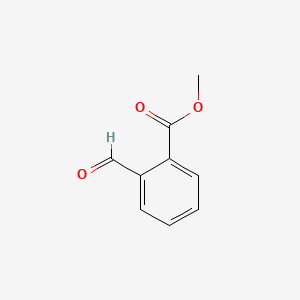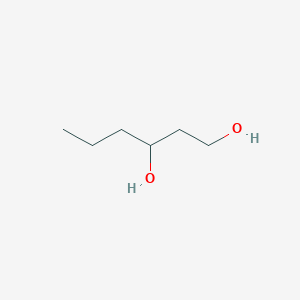
1,3-Hexanediol
Übersicht
Beschreibung
1,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the hexane chain. This compound is a colorless, water-soluble liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Hexane-1,3-diol, also known as 1,3-Hexanediol, is a small molecule that interacts with several targets. It has been found to interact with GTPase HRas, Glucocorticoid receptor, Lysozyme, Holliday junction ATP-dependent DNA helicase RuvB, Phospholipase A2, and Red Copper Protein Nitrosocyanin . These targets play various roles in cellular processes, including signal transduction, immune response, DNA repair, lipid metabolism, and electron transport .
Mode of Action
It is known to interfere with weak hydrophobic protein-protein or protein-rna interactions . This interference can disrupt the formation of biomolecular condensates, which are dynamic compartments in living cells involved in multiple cellular processes .
Biochemical Pathways
This compound can affect various biochemical pathways due to its interaction with multiple targets. For instance, it can influence the Ras signaling pathway through its interaction with GTPase HRas . It can also affect the glucocorticoid signaling pathway through its interaction with the Glucocorticoid receptor . Furthermore, it can influence lipid metabolism through its interaction with Phospholipase A2 .
Result of Action
The disruption of biomolecular condensates by this compound can have various effects on the cell. For example, short-term exposure to this compound can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability . This can lead to changes in 3D chromatin organization, affecting long-range interactions, compartmentalization, and TAD reorganization .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration and duration of exposure to this compound can significantly affect its impact on biomolecular condensates . Furthermore, the cellular environment, including the presence of other molecules and the pH, can also influence the action of this compound.
Biochemische Analyse
Biochemical Properties
1,3-Hexanediol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with hydrophobic regions of proteins, potentially disrupting protein-protein and protein-RNA interactions. This disruption can affect the formation of biomolecular condensates, which are involved in various cellular processes such as transcriptional control, stress response, and DNA replication . The nature of these interactions is typically hydrophobic, as this compound interferes with weak hydrophobic interactions that stabilize these condensates.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt the formation of stress granules and other membraneless organelles, leading to changes in gene expression and cellular stress responses . Additionally, it can impact chromatin organization and dynamics, which in turn affects transcriptional regulation and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to interfere with hydrophobic interactions between biomolecules. By binding to hydrophobic regions of proteins, this compound can prevent the formation of liquid-liquid phase-separated condensates, which are essential for various cellular functions . This inhibition can lead to changes in gene expression, enzyme activity, and overall cellular function. For example, this compound has been shown to inhibit the formation of transcription-dependent condensates containing mediators and RNA polymerase II, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound typically results in the dissolution of biomolecular condensates, while long-term exposure can lead to aberrant protein aggregation and changes in chromatin organization . The stability and degradation of this compound in laboratory conditions are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can cause chromatin hyper-condensation and other cellular changes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects at high doses have been observed, including cell death and disruption of cellular structures . It is important to determine the threshold effects and safe dosage levels in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be oxidized to form other metabolites, which may participate in different biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism . Understanding the specific enzymes and pathways involved in the metabolism of this compound is crucial for elucidating its biochemical role.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are important factors that determine its bioavailability and overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects. Understanding the mechanisms that govern its subcellular localization is essential for elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 1,3-hexanedione using lithium aluminum hydride (LiAlH₄) as a reducing agent. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure complete reduction.
Another method involves the catalytic hydrogenation of 1,3-hexanedione using a palladium catalyst. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of adipic acid or its esters. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanedione using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to form hexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Esterification: Carboxylic acids with sulfuric acid (H₂SO₄) as a catalyst.
Major Products
Oxidation: Hexanedione.
Reduction: Hexane.
Substitution: Halogenated hexanediol derivatives.
Esterification: Hexanediol esters.
Wissenschaftliche Forschungsanwendungen
1,3-Hexanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed as a cryoprotectant in the preservation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, adhesives, and coatings due to its ability to enhance flexibility and durability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Hexanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,6-Hexanediol: A diol with hydroxyl groups on the terminal carbon atoms of the hexane chain.
2-Ethyl-1,3-hexanediol: A diol with an ethyl group attached to the second carbon atom.
Uniqueness
1,3-Hexanediol is unique due to the position of its hydroxyl groups, which allows it to participate in specific chemical reactions and form distinct products compared to its isomers. Its balanced hydrophilic and hydrophobic properties make it versatile for various applications in different fields.
Eigenschaften
IUPAC Name |
hexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYEYCFMVPYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944139 | |
| Record name | Hexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21531-91-9 | |
| Record name | 1,3-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-HEXANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research focuses on 1,3-hexanediol's physicochemical properties and applications, primarily as a solvent, extractant, and insect repellent. There's no mention of specific biological targets for this compound.
ANone: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.
ANone: While not explicitly provided, the research on the kinetics of this compound reacting with hexamethylenediisocyanate utilizes IR spectroscopy to monitor the reaction progress. This implies characteristic IR peaks for the diol functionality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


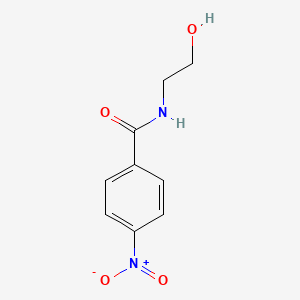
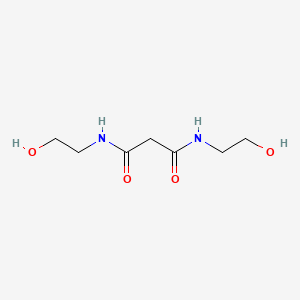
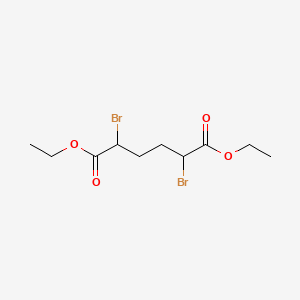
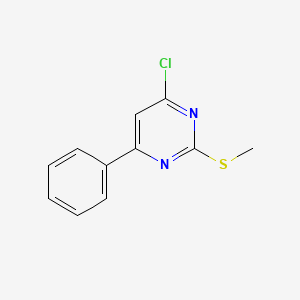
![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)
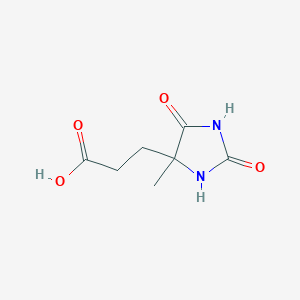

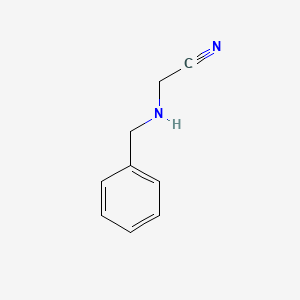
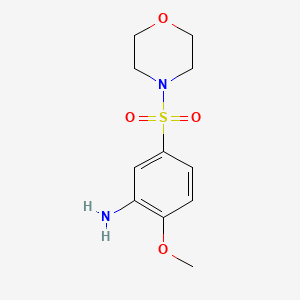

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)
